Ferric chloride

Catalog No.
S591445
CAS No.
7705-08-0
M.F
Cl3Fe
FeCl3
M. Wt
162.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferric chloride

CAS Number

7705-08-0

Product Name

Ferric chloride

IUPAC Name

trichloroiron

Molecular Formula

Cl3Fe
FeCl3

Molecular Weight

162.20 g/mol

InChI

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3

InChI Key

RBTARNINKXHZNM-UHFFFAOYSA-K

SMILES

Cl[Fe](Cl)Cl

Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992)
In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol.
Slightly sol in carbon disulfide, practically insol in ethyl acetate.
Sol in glycerol
430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C
Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane.
Solubility in water, g/100ml at 20 °C: 92 (reaction)

Synonyms

ferric chloride, ferric chloride (2:5) hydrate, ferric chloride (2:9) hydrate, ferric chloride dihydrate, ferric chloride dodecahydrate, ferric chloride hexahydrate, ferric chloride hydrate, ferric chloride monohydrate, ferric chloride nonahydrate, ferric chloride sesquihydrate, ferric chloride trihydrate, ferric chloride, 2H2-labeled cpd, hexahydrate, ferric chloride, 55Fe-labeled cpd, ferric chloride, 59Fe-labeled cpd, iron perchloride, iron sesquichloride

Canonical SMILES

Cl[Fe](Cl)Cl

Water treatment and purification

Ferric chloride (FeCl₃) plays a crucial role in various scientific research related to water treatment and purification. Its key property lies in its ability to act as a coagulant and flocculant. When added to water, FeCl₃ reacts with the presence of hydroxide ions (OH⁻) to form iron(III) hydroxide (Fe(OH)₃) flocs []. These flocs are highly dispersed networks that capture suspended particles, including microorganisms, organic matter, and other impurities, causing them to clump together and settle out of the water []. This process significantly improves water clarity and reduces the load on subsequent treatment steps like filtration [].

Researchers utilize ferric chloride in various studies exploring its effectiveness in:

  • Removing contaminants from different water sources: This includes research on treating wastewater, industrial effluents, and even surface water for drinking purposes []. Studies compare the efficiency of ferric chloride with other coagulants, investigating factors like dosage, pH, and the type of contaminants present [].
  • Optimizing water treatment processes: Research investigates how different parameters, such as mixing and floc settling times, can be adjusted to maximize the effectiveness of ferric chloride in various water treatment applications [].
  • Developing new and improved water treatment technologies: Researchers explore combining ferric chloride with other materials or modifying its structure to enhance its performance in specific contexts, such as removing specific pollutants or improving its efficiency in cold water conditions [].

Other research applications

Beyond water treatment, ferric chloride finds applications in various scientific research fields, including:

  • Chemical synthesis: It acts as a Lewis acid, accepting electron pairs from other molecules to facilitate various chemical reactions. This includes applications in Friedel-Crafts reactions for synthesizing organic compounds [].
  • Biomedical research: Studies explore the potential of ferric chloride in wound healing and blood clotting due to its ability to promote protein coagulation [, ]. However, it is important to note that this research is still ongoing, and ferric chloride is not currently used in any approved medical treatments.
  • Material science: Researchers investigate the use of ferric chloride in the production of specific materials, such as certain types of ceramics and pigments, due to its ability to react with and modify other chemical compounds [].

Ferric chloride, chemically represented as iron(III) chloride with the formula FeCl₃, is a dark brown or yellow solid that is highly soluble in water, forming an acidic solution. It exists in both anhydrous and hydrated forms, the latter commonly found as the hexahydrate (FeCl₃·6H₂O). The compound is known for its strong Lewis acidity and oxidizing properties, making it a versatile reagent in various

, notable for its ability to act as a Lewis acid. Some key reactions include:

  • Hydrolysis: When dissolved in water:
    FeCl3+3H2OFe OH 3+3HCl\text{FeCl}_3+3\text{H}_2\text{O}\rightarrow \text{Fe OH }_3+3\text{HCl}
    This reaction leads to the formation of ferric hydroxide, a brown precipitate.
  • Oxidation: Ferric chloride can oxidize iron(II) chloride to iron(III) chloride:
    2FeCl3+Fe3FeCl22\text{FeCl}_3+\text{Fe}\rightarrow 3\text{FeCl}_2
  • Reaction with Copper(I) Chloride:
    FeCl3+CuClFeCl2+CuCl2\text{FeCl}_3+\text{CuCl}\rightarrow \text{FeCl}_2+\text{CuCl}_2
  • Formation of Complexes: It can form complexes with various ligands, such as triphenylphosphine oxide:
    FeCl3+2OPPh3FeCl3(OPPh3)2\text{FeCl}_3+2\text{OPPh}_3\rightarrow \text{FeCl}_3(\text{OPPh}_3)_2

Ferric chloride can be synthesized through several methods:

  • Direct Combination: Reacting elemental iron with chlorine gas at elevated temperatures:
    2Fe+3Cl22FeCl32\text{Fe}+3\text{Cl}_2\rightarrow 2\text{FeCl}_3
  • From Iron Ore: Dissolving iron(III) oxide in hydrochloric acid:
    Fe3O4+8HCl2FeCl3+FeCl2+4H2O\text{Fe}_3\text{O}_4+8\text{HCl}\rightarrow 2\text{FeCl}_3+\text{FeCl}_2+4\text{H}_2\text{O}
  • Oxidation of Iron(II) Chloride: Oxidizing iron(II) chloride with chlorine gas:
    2FeCl2+Cl22FeCl32\text{FeCl}_2+\text{Cl}_2\rightarrow 2\text{FeCl}_3

Ferric chloride is widely used across various industries:

  • Water Treatment: It acts as a coagulant in water purification processes.
  • Etching Agent: Commonly used in the etching of copper for printed circuit boards.
  • Catalyst: Employed in organic synthesis as a catalyst for various reactions.
  • Laboratory Reagent: Utilized for qualitative analysis in laboratories .

Studies have shown that ferric chloride interacts with various biological and chemical substrates. Its interaction with proteins can lead to coagulation, which is beneficial in medical applications. Additionally, its Lewis acidity allows it to form stable complexes with organic molecules, facilitating catalytic processes .

Ferric chloride shares similarities with other iron halides but exhibits unique properties due to its oxidation state and coordination chemistry.

CompoundFormulaUnique Properties
Ferrous ChlorideFeCl₂Lower oxidation state; less acidic than ferric chloride
Iron(II) OxideFeODifferent oxidation state; basic rather than acidic
Iron(III) BromideFeBr₃Similar Lewis acidity but different halide behavior
Iron(III) IodideFeI₃Less soluble than ferric chloride

Ferric chloride's distinct properties stem from its strong Lewis acidity and ability to form various complexes, making it particularly useful in both industrial and laboratory settings .

Physical Description

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals.
Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification.
Liquid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid
Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS]
BLACK-TO-BROWN HYGROSCOPIC CRYSTALS.

Color/Form

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates.

Color Additive Status

Array
FDA Color Additive Status for FOOD use

Exact Mass

160.841494 g/mol

Monoisotopic Mass

160.841494 g/mol

Boiling Point

599 °F at 760 mmHg (Decomposes) (NTP, 1992)
About 316 °C

Heavy Atom Count

4

Density

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink
2.90 at 25 °C
Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/
2.9 g/cm³

Decomposition

When heated to decomposition it emits highly toxic fumes of /hydrogen chloride/.

Melting Point

583 °F (NTP, 1992)
[ACGIH] approximately 300 °C
304 °C
Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/
37 °C

UNII

U38V3ZVV3V

Related CAS

10025-77-1 (hexahydrate)
20074-52-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2722 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 2722 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 2715 of 2722 companies with hazard statement code(s):;
H302 (97.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (79.93%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (20.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (76.13%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

VET: Locally, as astringent and hemostatic, and occasionally in styptic dehorning powder mixtures. "Strong solution" ...was once popular hemostatic after removal of dew-claws, warts, etc. Tincture of ferric chloride... /is/ used as local hemostatic, and in pharyngitis or stomatitis... /used on/ catarrhal canaries for local and hematinic benefits.
/Ferric chloride/ hexahydrate /is used/ as an astringent, styptic.
Ferric salts have been used as astringents in the treatment of some skin disorders. /Ferric salts/

MeSH Pharmacological Classification

Noxae

Vapor Pressure

1 mmHg at 381 °F (NTP, 1992)
VP: 1 mm Hg at 194.0 °C
VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C
Vapor pressure at 20 °C: negligible

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7705-08-0

Absorption Distribution and Excretion

An ovine model of maternal iron poisoning in pregnancy was used to examine the placental transport of deferoxamine and ferrioxasmine and to follow maternal and fetal serum iron concentrations when maternal serum iron levels exceeded total iron-binding capacity. Ewes in the third stage of gestation underwent hysterectomy and delivery of the fetal head through an abdominal incision while under ketamine and halothane anesthesia. The fetal external jugular vein was catheterized for sampling of venous blood while the fetus remained in utero. Administration of deferoxamine mesylate or ferrioxamine mesylate IV to ewes was not accompanied by measurable deferoxamine or ferrioxamine in fetal blood. In a final experiment, four gravid ewes in a control group received 2 mg/kg maternal body wt iron IV over 60 minutes. An experimental group comprision another four ewes received similar doses of iron but then received 50 mg/kg deferoxamine mesylate IV over 15 minutes. Control and deferoxamine ewes reached similar peak maternal serum iron concentration (2,479 + or - 266 and 2,121 + or - 343 ug/dL, respectively). The markedly elevated maternal serum iron concentrations were not accompanied by meaningful elevations in fetal serum iron level over baseline values. Maternal deferoxamine infusion resulted in a more rapid fall in maternal serum iron concentrations but had no effect on fetal serum iron levels. The ovine fetus appears to be protected from elevated maternal serum iron concentrations in the last trimester of prenancy. It could not be demonstrated that meaningful quantities of deferoxamine or ferrioxamine cross the placenta in the last trimester.

Associated Chemicals

Iron chloride, hexahydrate;10025-77-1

Wikipedia

Iron(III) chloride
Calcium_aluminosilicate

Drug Warnings

...A 25-y-old woman presented with vomiting after ingestion of 200 mL ferric chloride solution (pH 1.0). She had hypoxemia and severe metabolic acidosis with respiratory alkalosis initially. Three hours after her ingestion she presented with drowsy consciousness, tachycardia, tachypnea and protracted vomiting. Laboratory studies showed leukocytosis, elevated glucose, aspartate aminotransferase, amylase, lactate dehydrogenase, and total bilirubin, coagulation defect and hemolysis. Aspiration pneumonia and vision loss were also noted. Four hours after ingestion cardiopulmonary arrest suddenly occurred after severe vomiting and she expired. Toxicological studies showed marked elevation of serum iron (2440 ug/dL); the estimated oral dose of ferric chloride was equivalent to 11.52 g (230 mg/kg) of elemental iron. This patient did not receive deferoxamine due to rapid deterioration and a late diagnosis.
Warning /VET/ ...Rarely used internally unless well diluted with water or several parts of glycerin to avoid local irritant effects. Even then, adequate dosage is often unattainable.

Use Classification

Hazard Classes and Categories -> Corrosives
Cosmetics -> Astringent

Methods of Manufacturing

... Produced industrially by reaction of dry chlorine with scrap iron at 500-700 °C. The process is known as direct chlorination.
... Carried out in a reactor with an acid-resistant liner, iron scrap and dry chlorine gas react in a eutectic melt of iron(III) chloride and potassium or sodium chloride ... First, iron scrap is dissolved in the melt at 600 °C and oxidized to iron(II) chloride by iron(III) chloride. Iron(II) chloride then reacts with chlorine to yield iron(III) chloride, which sublimes and is collected in cooled condensation chambers.
Action of chlorine on ferrous sulfate or chloride.
Commercial process generally involves the reaction of chlorine gas on red hot iron.
For more Methods of Manufacturing (Complete) data for FERRIC CHLORIDE (6 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Fabricated Metal Product Manufacturing
Not Known or Reasonably Ascertainable
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Utilities
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Synthetic Dye and Pigment Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Iron chloride (FeCl3): ACTIVE
/Has been patented for use/ in the manufacture of catalytic asphalt.

Analytic Laboratory Methods

Method 407C: Potentiometric method. The method is suitable for colored or turbid samples in which color indicated end points might be difficult to observe. Chloride is determined by potentiometric titration with silver nitrate solution with a glass and silver-silver chloride electrode system. In the absence of interfering substances, the precision and accuracy are estimated to be about 0.12 mg for 5 mg chloride, or 2.5% of the amount present. When pretreatment is required to remove interfering substances, the precision and accuracy are reduced to about 0.25 mg for 5 mg chloride, or 5% of the amount present. /Chloride/
Method 407A: Argentometric Method. In a neutral or slightly alkaline solution, potassium chromate can indicate the end point of the silver nitrate titration of chloride. Silver chloride is precipitated quantitatively before red silver chromate is formed. Substances in amounts normally found in potable water will not interfere. ... Sulfide, thiosulfate, and sulfite ions interfere but can be removed by treatment with hydrogen peroxide. Orthophosphate in excess of 25 mg/l interferes by precipitating as silver phosphate. Iron in excess of 10 mg/l interferes by masking the end point. A synthetic sample containing 241 mg chloride ion/l, ... was analyzed in 41 laboratories, with a relative standard deviation of 4.2% and a relative error of 1.7%. /Chloride/
EPA Method 9250: Chloride (Colorimetric, Automated Ferricyanide). Method 9250 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. The applicable range is 1 to 250 mg chloride/l of sample. No significant interferences were noted. In a single laboratory using surface water samples at concentrations of 1, 100, and 250 mg chloride/l the standard deviation was + or - 0.3. In a single laboratory using surface water samples at concentrations of 10 and 100 mg chloride/l, recoveries were 97% and 100%, respectively. /Chloride/
EPA Method 9252: Titrimetric, Mercuric Nitrate. Method 9252 is applicable to ground water, drinking, surface, and saline waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of chloride content; however, in order to avoid large titration volume, a sample aliquot containing not more than 10 to 20 mg chloride per 50 ml is used. In a single laboratory, using surface water samples at an average concentration of 34 mg chloride/l, the standard deviation was + or - 1.0. A synthetic unknown sample containing 241 mg/l chloride ... in Type II water was analyzed in 10 laboratories by the mercurimetric method, with a relative standard deviation of 3.3% and a relative error of 2.9%. /Chloride/

Storage Conditions

Solution of ferric chloride should be stored in polyethylene bottles and should be protected from exposure to light and heat. ...If solutions ...become cloudy, they should be discarded. Solution stored in glass bottles must be refrigerated. Solution stored in glass bottles may reach alkali from glass and the rubber stoppers, forming yellow precipitate of ferric oxide.
Keep well closed.

Interactions

The effect of di- and trivalent iron on the intestinal absorption of aluminum (Al) was studied in an in situ perfusion system of rat small intestine in combination with systemic and portal blood sampling. The small intestine of female Wistar rats (6 animals/group) was perfused with media containing 10.0, 15.0, 20.0, and 25.0 mmol/L Al as aluminum chloride hexahydrate (AlCl3.6H2O), with or without 5 mmol/L ferrous chloride tetrahydrate (FeCl2.4H2O) or ferric chloride hexahydrate (FeCl3.6H2O) for 60 min. The disappearance of Al or Fe from the perfusion medium, which is a measure for uptake from the intestinal lumen, was calculated. After perfusion, samples of small intestine were collected. Control tissue samples were taken from a rat perfused with saline for 60 min and from a nonperfused rat. In the rats perfused with Al and/or Fe there was no morphological damage to the intestinal wall compared with the saline and nonperfused controls. Fe(III) did not affect Al disappearance at any point during perfusion (p>0.05 for all concentrations of Al perfusion media). Al appeared after the 60 min perfusion period in both systemic and portal blood. Both Fe(II) and Fe(III) were absorbed after 60 min perfusion, with the divalent iron being more extensively absorbed. The rise of the Al level in portal blood was slightly higher than that in systemic blood suggesting a possible liver trapping of Al before entering the peripheral circulation. Fe(III) did not affect Al absorption during 60 min perfusion for all concentrations of Al perfusion media (0.10< p<0.25). /Ferric chloride hexahydrate/
Benzo(a)pyrene (0.5 mg), in itself weakly carcinogenic, when given in combination with ferric chloride (0.16 mg) or iodine (0.2 mg), alone noncarcinogen, induced a number of tumors of different parts of the respiratory tract of Syrian golden hamsters.

Dates

Modify: 2023-08-15

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